2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as MPAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. MPAPP is a derivative of the well-known drug, fenofibrate, which is used to treat high cholesterol levels. However, MPAPP has a different chemical structure and has been found to have unique properties that make it useful for scientific research.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide works by binding to the PPARα protein and inhibiting its activity. This leads to a decrease in the expression of genes involved in lipid metabolism and inflammation. 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been found to activate another protein called AMPK, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been shown to have several biochemical and physiological effects, including a decrease in plasma triglyceride levels and an increase in insulin sensitivity. 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been found to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide in lab experiments is its specificity for the PPARα protein, which allows researchers to study the role of this protein in various physiological processes. However, one limitation of using 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide could also be used to study the role of PPARα in other physiological processes, such as liver function and cardiovascular health. Additionally, further research is needed to determine the safety and toxicity of 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide in humans.
In conclusion, 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide is a promising research tool with unique properties that make it useful for studying the role of PPARα in various physiological processes. Its potential use in treating metabolic disorders and its specificity for the PPARα protein make it an attractive compound for further research.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide involves several steps, starting with the reaction of 4-methoxyphenol with propionyl chloride to form 4-methoxyphenyl propionate. This is then reacted with 3-aminophenylboronic acid to form the intermediate compound, which is then reacted with 2-bromo-2-methylpropanoic acid to form 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been used in several scientific studies to investigate its potential as a research tool. One study found that 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide can inhibit the activity of a protein called PPARα, which is involved in regulating lipid metabolism. This suggests that 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide could be useful in studying the role of PPARα in various physiological processes, such as lipid metabolism and inflammation.
Eigenschaften
Produktname |
2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide |
---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-N-[3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C19H22N2O4/c1-4-18(22)20-14-6-5-7-15(12-14)21-19(23)13(2)25-17-10-8-16(24-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
DCUIMAWWIOLWCJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.